molecular formula C18H14ClF4NO2 B2394996 (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone CAS No. 1351607-46-9

(2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Cat. No.: B2394996
CAS No.: 1351607-46-9
M. Wt: 387.76
InChI Key: GPVURWACZSALRD-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a complex organic compound that features a combination of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, along with a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves multiple steps, starting with the preparation of the core phenyl rings. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholino group in (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF4NO2/c19-15-9-13(20)5-6-14(15)17(25)24-7-8-26-16(10-24)11-1-3-12(4-2-11)18(21,22)23/h1-6,9,16H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVURWACZSALRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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